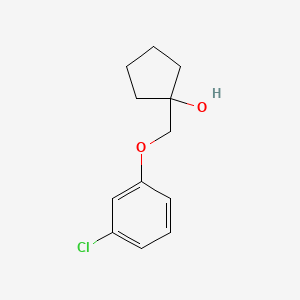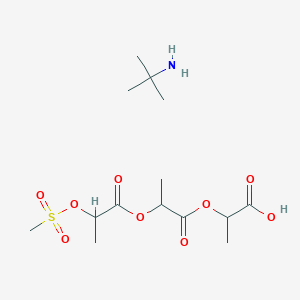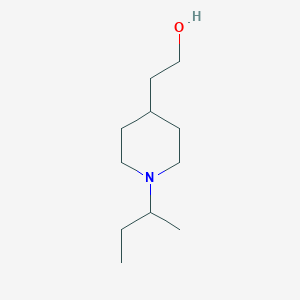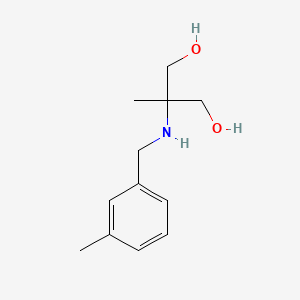
((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is a synthetic organic compound that features a tetrahydrofuran ring substituted with a cyclopropyl-pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving dihydroxy compounds.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones.
Cyclopropyl Substitution: The cyclopropyl group can be added through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with biochemical pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
[(2R,3S)-2-(1-cyclopropylpyrazol-4-yl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C11H17N3O/c12-5-8-3-4-15-11(8)9-6-13-14(7-9)10-1-2-10/h6-8,10-11H,1-5,12H2/t8-,11+/m0/s1 |
Clave InChI |
WXJMPYPTOANARD-GZMMTYOYSA-N |
SMILES isomérico |
C1CO[C@H]([C@@H]1CN)C2=CN(N=C2)C3CC3 |
SMILES canónico |
C1CC1N2C=C(C=N2)C3C(CCO3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13346705.png)

![1,6-Diazaspiro[3.3]heptane](/img/structure/B13346721.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)





![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)
